molecular formula C7H5BrF3NO B1527806 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one CAS No. 1114563-10-8

5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one

Cat. No.: B1527806
CAS No.: 1114563-10-8
M. Wt: 256.02 g/mol
InChI Key: BMZLLGYZNDRECU-UHFFFAOYSA-N
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Description

5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one is a chemical compound characterized by its bromine and trifluoroethyl groups attached to a pyridin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one typically involves the following steps:

  • Halogenation: Bromination of pyridin-2-one to introduce the bromine atom at the 5-position.

  • Trifluoroethylation: Introduction of the trifluoroethyl group at the 1-position through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and specific solvents can optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding oxo derivatives.

  • Reduction: Reduction of the bromine atom to form a corresponding bromide.

  • Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles such as sodium azide (NaN₃) can be employed.

Major Products Formed:

  • Oxidation: Formation of 5-bromo-1-(2,2,2-trifluoroethyl)pyridin-2-one oxides.

  • Reduction: Production of 5-bromo-1-(2,2,2-trifluoroethyl)pyridin-2-one bromides.

  • Substitution: Generation of various substituted pyridin-2-ones.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one is utilized in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it valuable in drug discovery.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features enable it to modulate biological pathways and potentially treat various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound's binding affinity to receptors and enzymes, leading to modulation of biological pathways. The bromine atom plays a crucial role in the compound's reactivity and stability.

Comparison with Similar Compounds

  • 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one

  • 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2-one

  • 1-Bromo-2,2,2-trifluoroethylbenzene

  • 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene

Uniqueness: this compound stands out due to its pyridin-2-one core, which provides a distinct reactivity profile compared to benzene-based analogs. Its trifluoroethyl group enhances its chemical stability and biological activity, making it a valuable compound in various applications.

Properties

IUPAC Name

5-bromo-1-(2,2,2-trifluoroethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-5-1-2-6(13)12(3-5)4-7(9,10)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZLLGYZNDRECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1Br)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one was prepared from 5-bromopyridin-2(1H)-one and 2,2,2-trifluoroethyl trifluoromethanesulfonate following a procedure analogous to that described in Example 59 Step 1.
Quantity
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reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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